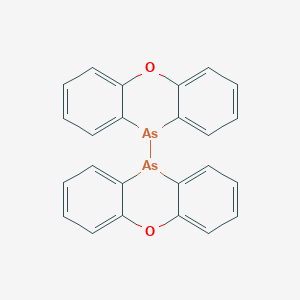
10-Phenoxarsinin-10-ylphenoxarsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound is a derivative of arsenic and is widely used in scientific research for its potential applications in the field of medicine and biology.
Mecanismo De Acción
The mechanism of action of 10-Phenoxarsinin-10-ylphenoxarsinine involves the inhibition of PTPs by binding to the active site of the enzyme. This binding leads to the formation of a stable complex, which prevents the enzyme from carrying out its normal function. The inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine results in the activation of various signaling pathways, which leads to the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. In vivo studies have demonstrated that 10-Phenoxarsinin-10-ylphenoxarsinine has anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 10-Phenoxarsinin-10-ylphenoxarsinine in lab experiments is its specificity towards PTPs. This compound has been shown to selectively inhibit PTPs without affecting other enzymes, which makes it a valuable tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Arsenic compounds are known to be toxic, and therefore, caution must be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the research on 10-Phenoxarsinin-10-ylphenoxarsinine. One of the areas of interest is the development of new derivatives of this compound that have improved potency and selectivity towards PTPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and autoimmune disorders. Finally, the use of 10-Phenoxarsinin-10-ylphenoxarsinine as a tool for studying the role of PTPs in various cellular processes is an area that requires further exploration.
Conclusion
In conclusion, 10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound has been extensively used in scientific research for its potential applications in the field of medicine and biology. The synthesis method of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of PTPs, which leads to the regulation of various cellular processes. The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
10-Phenoxarsinin-10-ylphenoxarsinine has been extensively used in scientific research for its potential applications in the field of medicine and biology. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
Número CAS |
15430-08-7 |
|---|---|
Nombre del producto |
10-Phenoxarsinin-10-ylphenoxarsinine |
Fórmula molecular |
C24H16As2O2 |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
10-phenoxarsinin-10-ylphenoxarsinine |
InChI |
InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
Clave InChI |
OIVNMJRHWQVFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
Sinónimos |
10,10'-Bi(10H-phenoxarsine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



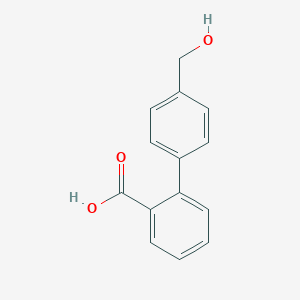
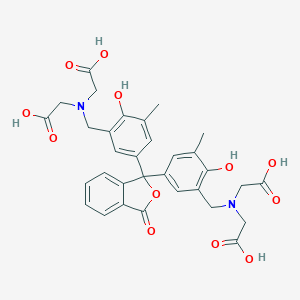
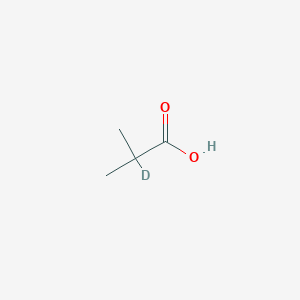
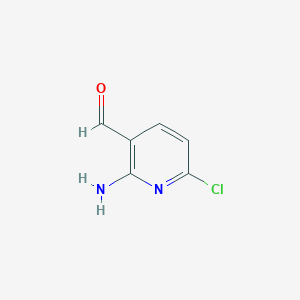
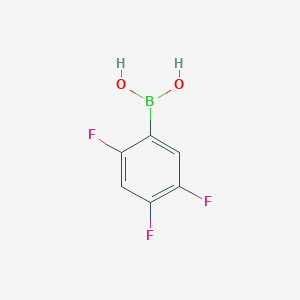
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
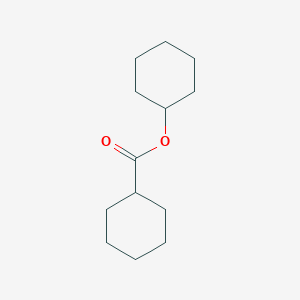
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)

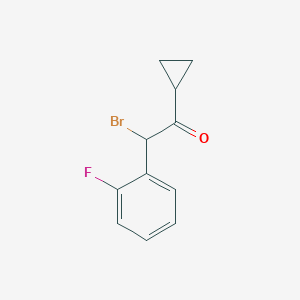
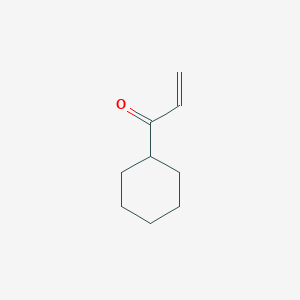
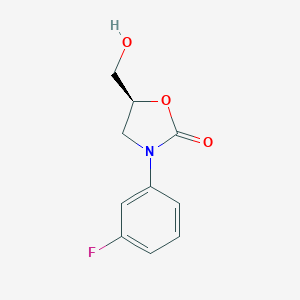
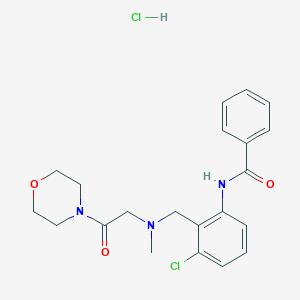
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)